molecular formula C17H19FN6 B11039145 1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine

1-Ethyl-4-[1-(4-fluorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine

Cat. No.: B11039145
M. Wt: 326.4 g/mol
InChI Key: QIOHEDOKUHHKRD-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The reaction conditions often require the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Green chemistry principles, such as the use of less hazardous solvents and catalysts, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of EGFR tyrosine kinase. This compound mimics the adenine ring of ATP, allowing it to bind to the kinase active site and block ATP binding. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylpiperazino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features that confer high selectivity and potency towards EGFR tyrosine kinase. Its ability to inhibit P-glycoprotein also enhances its efficacy by reducing drug resistance in cancer cells .

Properties

Molecular Formula

C17H19FN6

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-ethylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H19FN6/c1-2-22-7-9-23(10-8-22)16-15-11-21-24(17(15)20-12-19-16)14-5-3-13(18)4-6-14/h3-6,11-12H,2,7-10H2,1H3

InChI Key

QIOHEDOKUHHKRD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Origin of Product

United States

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